Bisoprolol-d7 Hemifumarate
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Overview
Description
Bisoprolol-d7 Hemifumarate is a deuterated form of Bisoprolol Hemifumarate, which is a beta-1 adrenergic receptor antagonist. This compound is primarily used as an internal standard for the quantification of Bisoprolol in various analytical applications . Bisoprolol itself is a cardioselective beta-blocker used to manage cardiovascular conditions such as hypertension, angina pectoris, and heart failure .
Mechanism of Action
Target of Action
Bisoprolol-d7 Hemifumarate is a selective type β1 adrenergic receptor blocker . The β1 adrenergic receptors are primarily found in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .
Mode of Action
This compound selectively and competitively binds to and blocks β1 adrenergic receptors in the heart . By blocking these receptors, it inhibits the binding of catecholamines (like adrenaline and noradrenaline) to these receptors, thereby reducing heart rate, myocardial contractility, and renin release . This leads to a decrease in blood pressure and heart workload .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By blocking the β1 adrenergic receptors, it inhibits the effects of catecholamines, leading to a decrease in cyclic AMP (cAMP) production. This results in reduced activation of protein kinase A (PKA), leading to decreased phosphorylation of various proteins involved in cardiac contractility and vascular smooth muscle relaxation .
Pharmacokinetics
Bisoprolol has a high bioavailability of over 90% . It is metabolized through oxidative metabolic pathways with no subsequent conjugation . The major metabolites found in plasma and urine are inactive . The elimination half-life of Bisoprolol is 10–12 hours , and it is excreted via the kidneys and feces . Peak plasma concentrations of Bisoprolol are attained within 2-4 hours and steady-state concentrations are achieved within 5 days of administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that Bisoprolol is frequently detected in different aquatic ecosystems . .
Biochemical Analysis
Biochemical Properties
Bisoprolol-d7 Hemifumarate interacts with β1-adrenergic receptors . It is a competitive antagonist of these receptors, meaning it binds to the same site as the endogenous ligand (adrenaline) but does not activate the receptor . This prevents adrenaline from binding and activating the receptor, thereby inhibiting the biochemical reactions that would normally follow .
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the heart. By blocking β1-adrenergic receptors, it reduces the rate and force of heart contractions, thereby reducing the heart’s demand for oxygen . This can be beneficial in conditions such as angina, where the heart’s oxygen supply is insufficient .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β1-adrenergic receptors. This competitive antagonism prevents the activation of these receptors by adrenaline . As a result, the intracellular signaling pathways that would normally be triggered by adrenaline are inhibited . This includes pathways involving cyclic AMP (cAMP), protein kinase A (PKA), and various ion channels .
Temporal Effects in Laboratory Settings
This compound is a potent drug with a long half-life, allowing it to be used once daily to reduce the need for multiple doses . It is generally well tolerated, likely due to its β1-adrenergic receptor selectivity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in spontaneously hypertensive rats, chronic administration of bisoprolol at a dose of 7.5 mg/kg twice per day over 19 weeks decreased blood pressure and heart rate .
Metabolic Pathways
This compound is metabolized extensively in the liver, with a significant first-pass effect . About 50% of the drug is excreted in the urine as unchanged drug, with the remainder being excreted as inactive metabolites .
Transport and Distribution
This compound is widely distributed in the body, with the highest concentrations found in the heart, liver, and lungs . It is also known to cross the blood-brain barrier .
Subcellular Localization
As a lipophilic molecule, this compound can diffuse across cell membranes and localize within cells . Its primary site of action is the β1-adrenergic receptors, which are located on the cell surface . The exact subcellular localization of this compound within cells is not well defined and may depend on various factors, including the cell type and the presence of transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisoprolol-d7 Hemifumarate involves the incorporation of deuterium atoms into the Bisoprolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final deuterated product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as ultra-performance liquid chromatography are employed to monitor the synthesis and ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Bisoprolol-d7 Hemifumarate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Bisoprolol-d7 Hemifumarate is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of Bisoprolol.
Biology: In studies involving the pharmacokinetics and metabolism of Bisoprolol.
Medicine: In clinical research to monitor the therapeutic levels of Bisoprolol in patients.
Industry: In the development and quality control of pharmaceutical formulations containing Bisoprolol
Comparison with Similar Compounds
Atenolol: Another beta-1 selective adrenergic antagonist used for similar cardiovascular conditions.
Metoprolol: A beta-1 selective adrenergic antagonist with similar therapeutic applications.
Nebivolol: A beta-1 selective adrenergic antagonist with additional vasodilatory properties.
Uniqueness: Bisoprolol-d7 Hemifumarate is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of Bisoprolol levels is critical .
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i1D3,2D3,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYCDWMUTMEGQY-HSNISVEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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